molecular formula C16H22BNO5 B1304615 4-Oxo-4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)butanoic acid CAS No. 1030269-28-3

4-Oxo-4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)butanoic acid

Cat. No. B1304615
M. Wt: 319.2 g/mol
InChI Key: IOFRLFIFTQTDDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 4-Oxo-4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)butanoic acid involves multi-step reactions that start from simpler organic molecules. For instance, the synthesis of 4-(3-Amino-2-carboxy phenyl) butanoic acid, a key intermediate for thymidylate synthase inhibitors, is achieved through a sequence of nitro reduction, carbonyl reduction, cyclization, and ring-opening reactions, which are advantageous due to their low cost and mild reaction conditions, making them suitable for industrial-scale production . Similarly, the synthesis of 2-oxo-4-phenyl-3-butynoic acid, a potent inhibitor of pyruvate decarboxylase, is performed by reacting the N-methoxy-N-methylamide of monoethyloxalic acid with lithium phenylacetylide, followed by pH-controlled hydrolysis to the free acid .

Molecular Structure Analysis

The molecular structure of compounds similar to the one is often characterized by X-ray crystallography. For example, the molecular and crystal structure of 4-oxo-4-(pyridin-3-ylamino)butanoic acid is analyzed using single-crystal X-ray diffraction, revealing a bent side chain and a COOH group oriented towards the CH2 segment of the side chain . The crystal structure is further stabilized by a network of hydrogen bonds and C-H...O interactions, resulting in a three-dimensional supramolecular structure .

Chemical Reactions Analysis

The chemical reactivity of these compounds is highlighted by their ability to form complexes with various metal ions. For instance, 4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}but-2-enoic acid forms complexes with transition metal ions like Mn(II), Co(II), Ni(II), and Cu(II), where the carboxylate groups act as bidentate bridging or chelating ligands . These complexes exhibit paramagnetic properties with ferromagnetic interactions and decompose upon heating to yield metal oxides .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are diverse and depend on their specific functional groups and molecular structure. For example, the complexes mentioned above are either amorphous solids or crystalline and obey the Curie–Weiss law, indicating their paramagnetic nature . The synthesis of W(CO)5 complexes of related carboxylic acids demonstrates the formation of stable compounds with sharp, intense absorption bands, which are useful as IR-detectable metal–carbonyl tracers . These complexes are also characterized by their redox behavior, as observed in cyclic voltammetry studies .

Scientific Research Applications

Synthesis and Structural Analysis

A study by Huang et al. (2021) investigated boric acid ester intermediates with benzene rings, which involved 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl as a significant component. This research focused on confirming compound structures using FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction, alongside density functional theory (DFT) calculations. This method is relevant to the synthesis and structural analysis of compounds similar to 4-Oxo-4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)butanoic acid (Huang et al., 2021).

Hydrogen Peroxide Vapor Detection

Fu et al. (2016) explored the use of organic thin-film fluorescence probes for explosive detection, specifically hydrogen peroxide vapor. They synthesized compounds, including those with 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl structures, demonstrating their effectiveness in fast deboronation in H2O2 vapor. This research presents an application of similar compounds in the field of explosive detection and safety technology (Fu et al., 2016).

Synthesis of γ‐Oxo γ‐Aryl and γ‐Aryl α‐Amino Acids

Chacko and Ramapanicker (2012) reported on the synthesis of γ-oxo α-amino acids and γ-aryl α-amino acids, which are significant in biological properties and as drug components. They utilized a method that could be adapted for synthesizing 4-oxo-4-aryl or 4-aryl 2-amino butanol derivatives, potentially applicable to the compound of interest (Chacko & Ramapanicker, 2012).

Electrochemical Microsensor Development

Luo et al. (2022) designed electrochemical microsensors using 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl derivatives for in vivo monitoring of H2O2 in the brain, particularly relevant for studies on Parkinson's disease. This indicates potential applications of similar compounds in medical research and diagnostics (Luo et al., 2022).

Cancer Treatment

Miles et al. (1958) disclosed the use of 4-oxo-butenoic acid derivatives as anti-tumor agents against breast carcinoma. Though the specific structure varies, this suggests the potential for related compounds in oncological research and treatment (Miles et al., 1958).

properties

IUPAC Name

4-oxo-4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BNO5/c1-15(2)16(3,4)23-17(22-15)11-6-5-7-12(10-11)18-13(19)8-9-14(20)21/h5-7,10H,8-9H2,1-4H3,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFRLFIFTQTDDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377753
Record name 3-SUCCINAMIDOPHENYLBORONIC ACID, PINACOL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)butanoic acid

CAS RN

1030269-28-3
Record name 3-SUCCINAMIDOPHENYLBORONIC ACID, PINACOL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.